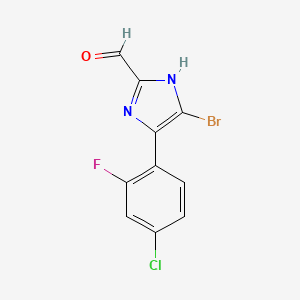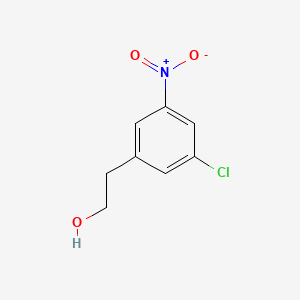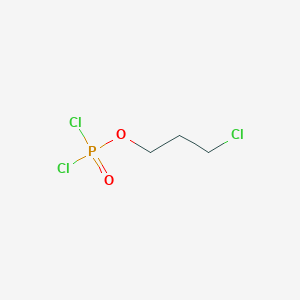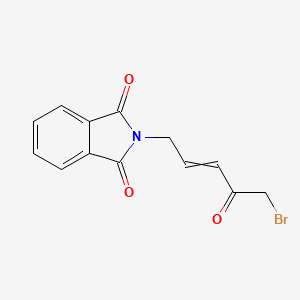
5-Bromo-4-(4-chloro-2-fluorophenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022678 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022678 typically involves a series of chemical reactions that include the formation of intermediate compounds. The specific synthetic route can vary, but it generally involves the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of MFCD33022678 is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities. The industrial process often involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and performance of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33022678 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
MFCD33022678 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and to develop new biochemical assays.
Medicine: MFCD33022678 is explored for its potential therapeutic properties and is used in the development of new drugs and medical treatments.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism of action of MFCD33022678 involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C10H5BrClFN2O |
|---|---|
Poids moléculaire |
303.51 g/mol |
Nom IUPAC |
5-bromo-4-(4-chloro-2-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrClFN2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(12)3-7(6)13/h1-4H,(H,14,15) |
Clé InChI |
SDNKTSYXDKGYDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)
![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)
![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)





![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)
![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)
